![molecular formula C20H27NO3 B1259509 1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine is a member of benzodioxoles. It has a role as a metabolite.
Scientific Research Applications
Cytotoxic Properties and Bioactivity
Cytotoxic Amide Alkaloids from Piper Boehmeriaefolium The study by Tang et al., 2011 isolated several amide alkaloids from the Piper Boehmeriaefolium plant, including 1-[(9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl]pyrrolidine, which showed significant cytotoxic activity against human cervical carcinoma HeLa cells.
Chemical Constituents and Bioactivity of Piper Sarmentosum The research by Rukachaisirikul et al., 2004 reported on various compounds isolated from Piper Sarmentosum, including amides like sarmentine that exhibited antituberculosis and antiplasmodial activities.
Crystal Structure and Chemical Analysis
Crystal Structure of Pyrrolidine Derivatives Pedroso et al., 2020 and Yang et al., 2008 provided detailed analysis on the crystal structure of pyrrolidine derivatives, which are chemically related to the compound . These studies help understand the conformation and molecular interactions of such compounds.
Analytical Characterization of Pyrrolidine Derivatives The study by Liu et al., 2022 detailed the analytical characterization of pyrrolidine derivatives, providing insights into their structural elucidation which is crucial for understanding the properties and potential applications of these compounds.
Biological Activity and Potential Therapeutic Uses
Influenza A Virus Activity of Pyrrolidine Derivatives Stamatiou et al., 2001 synthesized and evaluated the activity of 3-(2-adamantyl)pyrrolidines against influenza A virus, providing a basis for understanding the antiviral properties of related compounds.
Synthesis and Biological Relevance of Pyrrolidine Derivatives The works by Lall et al., 2012 and Żmigrodzka et al., 2022 discussed the synthesis and potential applications of pyrrolidine derivatives in medicine and industry, highlighting their importance in developing new therapeutic agents and industrial materials.
properties
Product Name |
1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(E)-9-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylnon-8-en-1-one |
InChI |
InChI=1S/C20H27NO3/c22-20(21-13-7-8-14-21)10-6-4-2-1-3-5-9-17-11-12-18-19(15-17)24-16-23-18/h5,9,11-12,15H,1-4,6-8,10,13-14,16H2/b9-5+ |
InChI Key |
VBHDFZGBKBFFDM-WEVVVXLNSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CCCCCC/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(C1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



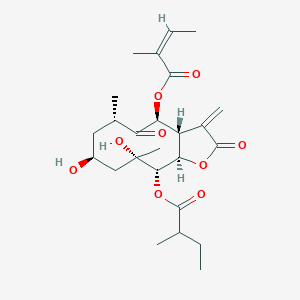

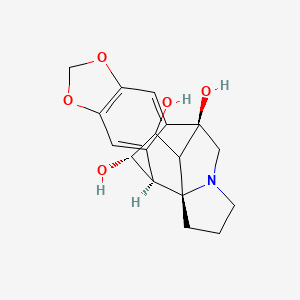


![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)
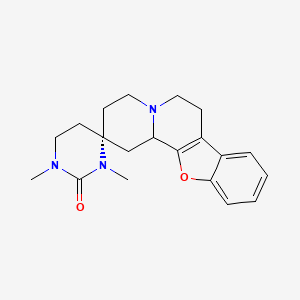
![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)
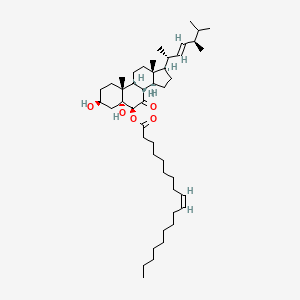
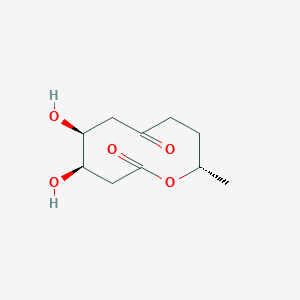
![(1R,2R,4aR,5R,8aS)-5-(hydroxymethyl)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1259444.png)
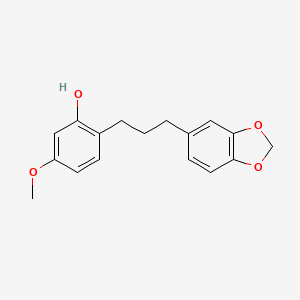
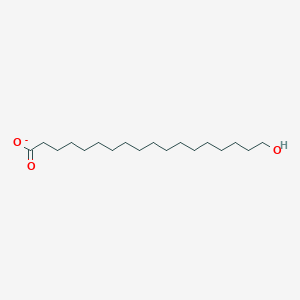
![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)